Benzene, 1-methyl-4-(2-methylpropyl)-
Description
Benzene, 1-methyl-4-(2-methylpropyl)- (CAS 5161-04-6), also referred to as 4-isobutyl-1-methylbenzene, is a substituted aromatic hydrocarbon with the molecular formula C₁₁H₁₆ and a molecular weight of 148.24 g/mol . Structurally, it consists of a benzene ring substituted with a methyl group at position 1 and a 2-methylpropyl (isobutyl) group at position 3. This compound is classified under alkylbenzenes and is notable for its applications in organic synthesis and as a component in petroleum refining byproducts .
Properties
CAS No. |
5161-04-6 |
|---|---|
Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
1-methyl-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16/c1-9(2)8-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
VCGBZXLLPCGFQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of Benzene, 1-methyl-4-(2-methylpropyl)- and analogous alkylbenzenes:
Key Observations :
Substituent Effects on Boiling Points :
- The branched isobutyl group in Benzene, 1-methyl-4-(2-methylpropyl)- lowers its boiling point (~444 K) compared to linear-chain analogs like n-pentylbenzene (~518 K) due to reduced molecular surface area and weaker van der Waals interactions .
- Isobutylbenzene (CAS 538-93-2), lacking the additional methyl group, has a similar boiling point but a lower molecular weight .
Chromatographic Behavior :
- The retention index (1174) of Benzene, 1-methyl-4-(2-methylpropyl)- is distinct from other C₁₁ alkylbenzenes, such as n-pentylbenzene (1180), due to differences in polarity and molecular branching .
- In gas chromatography, branched isomers elute earlier than linear-chain analogs due to lower polarity .
Reactivity and Stability :
- Compounds with vinyl substituents (e.g., 1-ethenyl-4-(2-methylpropyl)benzene , CAS 63444-56-4) exhibit higher reactivity in polymerization or oxidation compared to saturated alkylbenzenes .
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